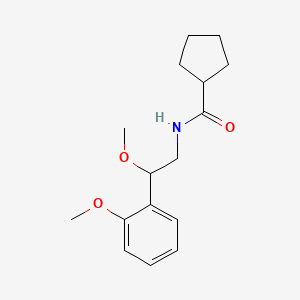

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide” is a complex organic compound. It is a derivative of acetamide , which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve a cyclopentane ring attached to a carboxamide group, with a 2-methoxy-2-(2-methoxyphenyl)ethyl group also attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an amide, it could undergo reactions such as hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like acetamide have a molecular weight of 165.1891 .Wissenschaftliche Forschungsanwendungen

Analytical Profiles and Biological Matrices Analysis

Research involving compounds structurally related to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide often focuses on their characterization and analysis within biological matrices. For instance, De Paoli et al. (2013) studied three psychoactive arylcyclohexylamines obtained from an online retailer, characterizing them using various analytical techniques and developing methods for their detection in biological fluids like blood, urine, and vitreous humor (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Neuropharmacology and Receptor Studies

Compounds with similar structural features have been examined for their neuropharmacological effects and interactions with serotonin receptors. For example, a study by Craven, Grahame-Smith, & Newberry (1994) on WAY-100635 and GR127935 highlighted the effects on serotonin-containing neurons, offering insights into receptor binding and pharmacodynamics that could be relevant for understanding the mechanisms of action of structurally related compounds (Craven, Grahame-Smith, & Newberry, 1994).

Metabolic and Enzymatic Studies

The metabolism of related compounds, including designer drugs like methoxetamine, has been a subject of detailed study, with Meyer et al. (2013) identifying the phases I and II metabolites in human and rat urine, highlighting the role of cytochrome P450 enzymes in the metabolic pathways. Such studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of novel substances (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).

Antimicrobial and Antioxidant Applications

Research on structurally related compounds also explores their potential antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their in vitro antimicrobial and antioxidant activities, indicating a potential for pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-14-10-6-5-9-13(14)15(20-2)11-17-16(18)12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXOWPWDFGBUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)

![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)

![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)

amine](/img/structure/B2956015.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)

![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)